
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide, commonly known as EMAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAQ belongs to the quinoxaline family of compounds, which are known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of EMAQ is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of synaptic plasticity and memory formation. EMAQ has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NMDA receptors, EMAQ may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
EMAQ has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. EMAQ has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. In addition, EMAQ has been shown to reduce oxidative stress and inflammation, which are known to be involved in the pathogenesis of neurological disorders.
実験室実験の利点と制限
EMAQ has several advantages for lab experiments. It is relatively easy to synthesize and is stable under physiological conditions. It has also been shown to have low toxicity in animal models. However, one limitation of EMAQ is that it is not very water-soluble, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EMAQ. One area of research is to further elucidate the mechanism of action of EMAQ. This could involve investigating its effects on other neurotransmitter systems and signaling pathways. Another area of research is to investigate the potential therapeutic applications of EMAQ in other neurological disorders such as traumatic brain injury and stroke. Finally, research could focus on developing more water-soluble derivatives of EMAQ to improve its bioavailability and efficacy in vivo.
Conclusion
EMAQ is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects and ability to improve cognitive function make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, its relative ease of synthesis and low toxicity make it a valuable tool for investigating the mechanisms of neurological disorders and developing new treatments.
合成法
EMAQ can be synthesized by the reaction of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction with 1,2-diaminobenzene and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
EMAQ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)17-12-19-15-9-4-5-10-16(15)20-17/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLMSJLFBXKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

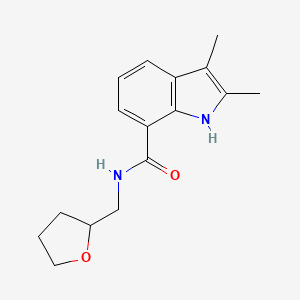
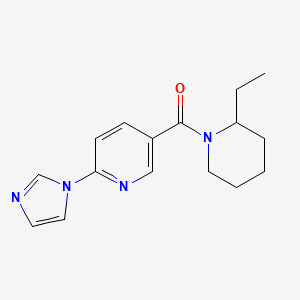

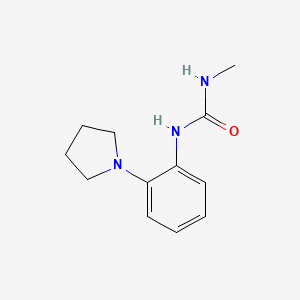
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
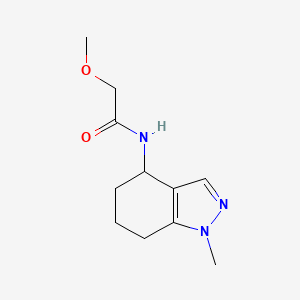
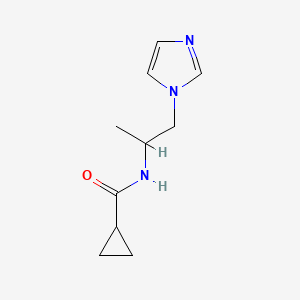
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
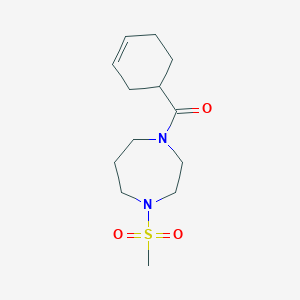
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)

